Cas no 220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate)
![(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate structure](https://it.kuujia.com/scimg/cas/220932-65-0x500.png)
220932-65-0 structure
Nome del prodotto:(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 13-O-Cinnamoylbaccatin III
- Taxuspinanane J
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxy
- CS-0139820
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-[(E)-3-phenylprop-2-enoyl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 220932-65-0
- HY-N8070
- AKOS040760936
- DA-69469
- (2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
-
- Inchi: 1S/C40H44O12/c1-22-27(50-30(44)18-17-25-13-9-7-10-14-25)20-40(47)35(51-36(46)26-15-11-8-12-16-26)33-38(6,28(43)19-29-39(33,21-48-29)52-24(3)42)34(45)32(49-23(2)41)31(22)37(40,4)5/h7-18,27-29,32-33,35,43,47H,19-21H2,1-6H3/b18-17+/t27-,28-,29+,32+,33-,35-,38+,39-,40+/m0/s1
- Chiave InChI: PPZXDJGRIUOJEB-ODILUHENSA-N
- Sorrisi: O1C[C@@]2([C@H]1C[C@@H]([C@@]1(C)C([C@@H](C3=C(C)[C@H](C[C@](C3(C)C)([C@H]([C@H]21)OC(C1C=CC=CC=1)=O)O)OC(/C=C/C1C=CC=CC=1)=O)OC(C)=O)=O)O)OC(C)=O
Proprietà calcolate
- Massa esatta: 716.28327683g/mol
- Massa monoisotopica: 716.28327683g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 52
- Conta legami ruotabili: 11
- Complessità: 1520
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 172
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.4±0.1 g/cm3
- Punto di ebollizione: 801.3±65.0 °C at 760 mmHg
- Punto di infiammabilità: 241.7±27.8 °C
- Pressione di vapore: 0.0±3.0 mmHg at 25°C
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O15850-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥5600.0 | 2021-09-08 | ||
TargetMol Chemicals | TN2615-5 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 5mg |
¥ 4,470 | 2023-07-11 | |
TargetMol Chemicals | TN2615-1 mL * 10 mM (in DMSO) |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6790 | 2023-09-15 | |
TargetMol Chemicals | TN2615-5mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 5mg |
¥ 4470 | 2024-07-20 | ||
TargetMol Chemicals | TN2615-1 ml * 10 mm |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1 ml * 10 mm |
¥ 6790 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2615-1 mg |
13-O-Cinnamoylbaccatin III |
220932-65-0 | 1mg |
¥2835.00 | 2022-04-26 |
(2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate Letteratura correlata
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
220932-65-0 ((2α,5β,7β,10β,13α)-4,10-Diacetoxy-1,7-dihydroxy-9-oxo-13-{[(2E)-3-phenyl-2-propenoyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate) Prodotti correlati
- 896330-64-6(2-(1-phenylethyl)sulfanyl-4H-pyrido1,2-a1,3,5triazin-4-one)
- 2059908-01-7((2R,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane)
- 1778219-81-0(m-PEG3-t-butyl ester)
- 1312205-25-6(5-(2-Hydroxyethyl)-1H-pyrazole-3-carboxamide)
- 2418695-35-7(5-(Azidomethyl)-3-iodo-2-methylbenzene-1-thiol)
- 2228134-63-0(1,1-difluoro-3-(1,3-thiazol-4-yl)propan-2-amine)
- 441746-23-2(2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one)
- 1093092-14-8(1-Bromo-2,3-dichloro-4-fluorobenzene)
- 500011-85-8(2-(3-Bromo-Pyrazol-1-Yl)-3-Chloro-Pyridine)
- 2250243-67-3(tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1-carboxylate)
Fornitori consigliati
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
